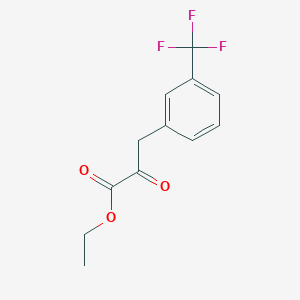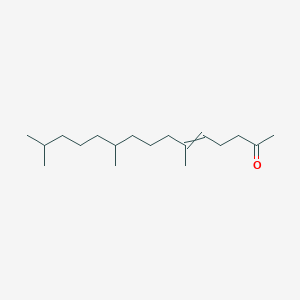
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate
描述
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes acetylamino, methoxy, and nitro functional groups attached to a benzoic acid methyl ester backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of a methoxy-substituted benzoic acid derivative, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, acetic anhydride for acetylation, and methanol in the presence of a catalyst for esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can yield various substituted benzoic acid derivatives .
科学研究应用
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-acetamido-5-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group can influence the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Methyl anthranilate: Similar structure but lacks the nitro group.
Methyl p-nitrobenzoate: Similar structure but lacks the acetylamino and methoxy groups.
Methyl N-acetylanthranilate: Similar structure but lacks the nitro group .
Uniqueness
Methyl 2-acetamido-5-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for unique reduction reactions that are not possible with similar compounds.
属性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC 名称 |
methyl 2-acetamido-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-5-9(13(16)17)10(18-2)4-7(8)11(15)19-3/h4-5H,1-3H3,(H,12,14) |
InChI 键 |
QESQFCKBOUMNJN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,12-Dihydrobenzo[a]anthracene-7,12-dicarbaldehyde](/img/structure/B8280678.png)



![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B8280708.png)






